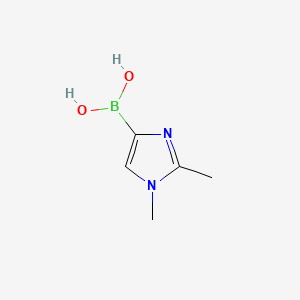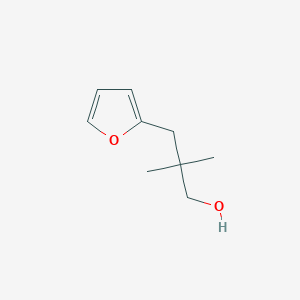
3-(Furan-2-yl)-2,2-dimethylpropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Furan-2-yl)-2,2-dimethylpropan-1-ol is an organic compound that features a furan ring attached to a propanol backbone The furan ring is a five-membered aromatic ring containing one oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-2-yl)-2,2-dimethylpropan-1-ol can be achieved through several methods. One common approach involves the reaction of furan with a suitable alkylating agent under acidic or basic conditions. For example, the reaction of furan with 2,2-dimethylpropan-1-ol in the presence of a strong acid like sulfuric acid can yield the desired product.
Another method involves the use of Grignard reagents. In this approach, a furan derivative is reacted with a Grignard reagent such as methylmagnesium bromide, followed by hydrolysis to obtain this compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic processes using metal catalysts such as palladium or nickel can be employed to facilitate the reaction and improve efficiency. Additionally, solvent-free or green chemistry approaches may be explored to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Furan-2-yl)-2,2-dimethylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The furan ring can be reduced to a tetrahydrofuran ring under hydrogenation conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly employed.
Substitution: Electrophiles like bromine (Br₂) or nitronium ion (NO₂⁺) can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of 3-(Furan-2-yl)-2,2-dimethylpropanal or 3-(Furan-2-yl)-2,2-dimethylpropanone.
Reduction: Formation of 3-(Tetrahydrofuran-2-yl)-2,2-dimethylpropan-1-ol.
Substitution: Formation of various substituted furan derivatives depending on the electrophile used.
Applications De Recherche Scientifique
3-(Furan-2-yl)-2,2-dimethylpropan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(Furan-2-yl)-2,2-dimethylpropan-1-ol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the hydroxyl group can form hydrogen bonds, contributing to its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Furan-2-yl)propenoic acid: Another furan derivative with a carboxylic acid group.
2,5-Furandicarboxylic acid: A furan derivative with two carboxylic acid groups, used as a monomer in polymer production.
Furfural: A furan derivative with an aldehyde group, widely used in the chemical industry.
Uniqueness
3-(Furan-2-yl)-2,2-dimethylpropan-1-ol is unique due to its combination of a furan ring and a tertiary alcohol group This structure imparts specific reactivity and properties that differentiate it from other furan derivatives
Propriétés
Formule moléculaire |
C9H14O2 |
|---|---|
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
3-(furan-2-yl)-2,2-dimethylpropan-1-ol |
InChI |
InChI=1S/C9H14O2/c1-9(2,7-10)6-8-4-3-5-11-8/h3-5,10H,6-7H2,1-2H3 |
Clé InChI |
GQRMHGLBFSQZLK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CC1=CC=CO1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


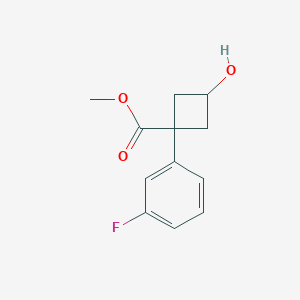
![2-Chloro-3-isopropyl-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13552848.png)

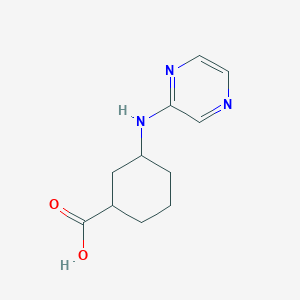

![Tert-butyl 2-[2-(furan-2-yl)-2-hydroxyethyl]pyrrolidine-1-carboxylate](/img/structure/B13552871.png)
![Ethyl2-[1-(4-methoxyphenyl)ethenyl]pent-4-enoate](/img/structure/B13552879.png)
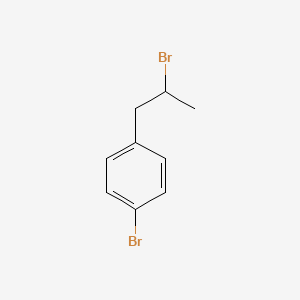
![4-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine dihydrochloride](/img/structure/B13552890.png)
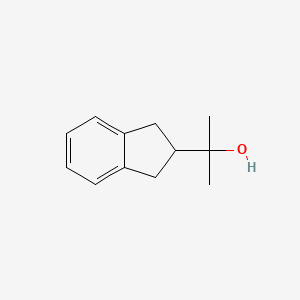

![9-Oxa-5-azaspiro[3.6]decan-6-one](/img/structure/B13552909.png)
![tert-butyl N-[(3S,4R)-4-hydroxy-2-oxooxolan-3-yl]carbamate](/img/structure/B13552922.png)
